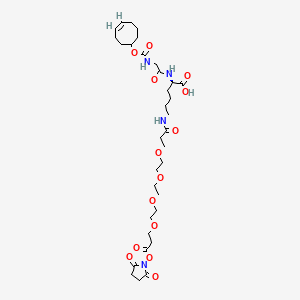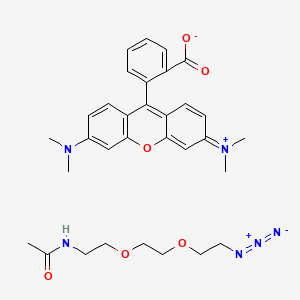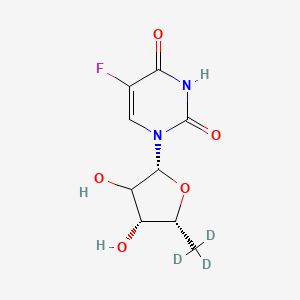
Doxifluridine-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Doxifluridine-d3 is a deuterated form of Doxifluridine, a fluoropyrimidine derivative of 5-fluorouracil. It is a second-generation nucleoside analog prodrug developed to improve oral bioavailability and avoid degradation by dihydropyrimidine dehydrogenase in the digestive system . This compound is primarily used in scientific research due to its anticancer properties .
Méthodes De Préparation
The preparation of Doxifluridine-d3 involves the coupling of a ribose derivative modified at the 5’ position with activated 5-fluorouracil in the presence of a Lewis acid, such as trimethylsilyltrifluoromethanesulphonate or tin tetrachloride, in an inert organic solvent at or below room temperature . This method ensures high yields and reduced formation of impurities. Industrial production methods follow similar synthetic routes, focusing on optimizing reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
Doxifluridine-d3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorine atom.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Doxifluridine-d3 is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its primary application is in cancer research, where it is used to study the mechanisms of action and efficacy of anticancer drugs . It is also used as a tracer in pharmacokinetic studies due to its deuterium labeling, which allows for precise tracking of the compound in biological systems . Additionally, this compound is used in combination with other drugs to enhance their anticancer effects .
Mécanisme D'action
Doxifluridine-d3 exerts its effects by being metabolized into 5-fluorouracil within cells. This active metabolite inhibits thymidylate synthase, an enzyme crucial for DNA synthesis, leading to the inhibition of DNA synthesis and cell death . The molecular targets and pathways involved include pyrimidine nucleoside phosphorylase and thymidine phosphorylase, which are highly expressed in various cancers .
Comparaison Avec Des Composés Similaires
Doxifluridine-d3 is similar to other fluoropyrimidine derivatives such as capecitabine and tegafur . its deuterium labeling provides unique advantages in pharmacokinetic studies, allowing for more precise tracking and reduced metabolic degradation . This makes this compound particularly valuable in research settings where accurate measurement of drug distribution and metabolism is crucial.
Similar Compounds
- Capecitabine
- Tegafur
- 5-Fluorouracil
- Cytarabine
- Gemcitabine
Propriétés
Formule moléculaire |
C9H11FN2O5 |
|---|---|
Poids moléculaire |
249.21 g/mol |
Nom IUPAC |
1-[(2R,4R,5R)-3,4-dihydroxy-5-(trideuteriomethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione |
InChI |
InChI=1S/C9H11FN2O5/c1-3-5(13)6(14)8(17-3)12-2-4(10)7(15)11-9(12)16/h2-3,5-6,8,13-14H,1H3,(H,11,15,16)/t3-,5+,6?,8-/m1/s1/i1D3 |
Clé InChI |
ZWAOHEXOSAUJHY-KBSAXKIRSA-N |
SMILES isomérique |
[2H]C([2H])([2H])[C@@H]1[C@@H](C([C@@H](O1)N2C=C(C(=O)NC2=O)F)O)O |
SMILES canonique |
CC1C(C(C(O1)N2C=C(C(=O)NC2=O)F)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


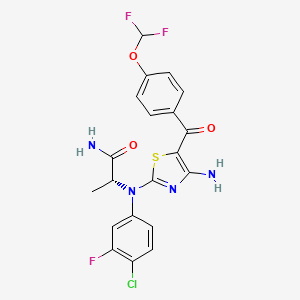
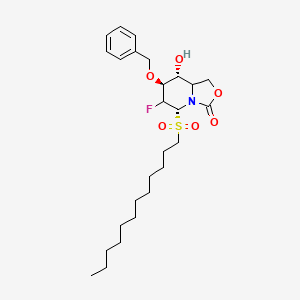
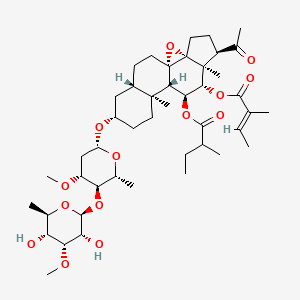
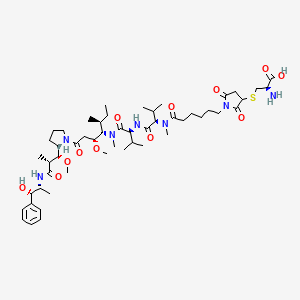
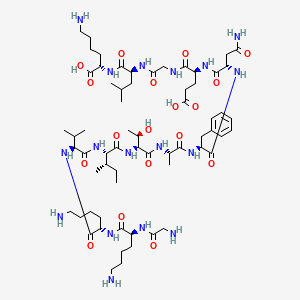
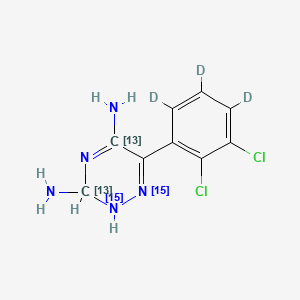
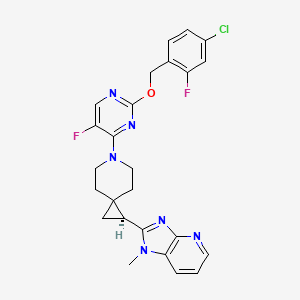
![N-butan-2-yl-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12385333.png)
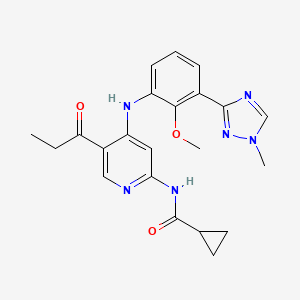
![(E)-3-(7-methoxy-1H-indol-3-yl)-N-[2-(2-prop-2-enoxyphenyl)ethyl]prop-2-enamide](/img/structure/B12385353.png)
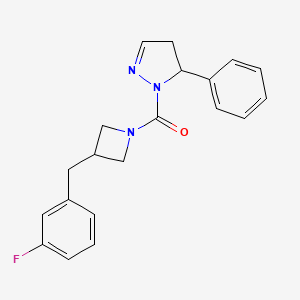
![(3S,8S,9S,10R,13S,14S,16S,17R)-17-[(1S)-1-[(2S,5S)-1,5-dimethylpiperidin-2-yl]ethyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16-diol](/img/structure/B12385379.png)
